Regulatory Designation and Purity as a Compendial Reference Standard vs. Ethyl Ester and Free Acid Analogs
The target compound is explicitly designated as Nilotinib EP Impurity G under the European Pharmacopoeia and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, validation, and quality control [1]. Suppliers report a purity of >95% (HPLC) with accompanying COA (including NMR, MS, HPLC) as a standard [2]. In contrast, the ethyl ester analog (CAS 641569-97-3) and the free acid (CAS 641569-94-0), while also used as intermediates, lack this specific EP impurity designation and are not systematically supplied with the same compendial reference standard documentation.
| Evidence Dimension | Regulatory compendial designation and supplier-reported purity |
|---|---|
| Target Compound Data | Designated EP Impurity G; purity >95% (HPLC), COA provided [2] |
| Comparator Or Baseline | Ethyl ester (CAS 641569-97-3): not listed as EP impurity; typical purity not consistently reported with COA. Free acid (CAS 641569-94-0): similar. [3] |
| Quantified Difference | Qualitative but decisive: possession of a specific EP impurity designation uniquely qualifies the target for regulatory QC activities. |
| Conditions | Supplier documentation (coa, analytical data sheets) per pharmacopoeial guidelines |
Why This Matters
For ANDA or commercial production of nilotinib, a designated EP impurity reference standard with guaranteed purity and documentation is non-substitutable by generic esters.
- [1] SynZeal. Nilotinib EP Impurity G | 917392-54-2. https://www.synzeal.com, accessed 2026-05-03. View Source
- [2] ChemicalBook. 917392-54-2尼罗替尼EP杂质G 品牌:H&D 中国. https://www.chemicalbook.cn, accessed 2026-05-03. View Source
- [3] PharmAffiliates. Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. https://www.pharmaffiliates.com, accessed 2026-05-03. View Source
